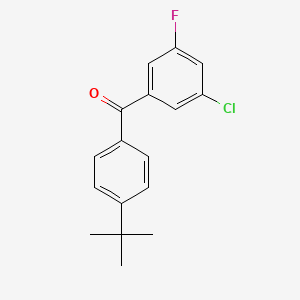

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone

描述

属性

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-5-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVFVRDUSXPJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Substituted Benzophenone Core

A common approach starts from 4-tert-butylbenzoyl chloride or 4-tert-butylbenzene derivatives, which undergo Friedel-Crafts acylation with substituted chlorofluorobenzenes to form the benzophenone core.

Friedel-Crafts Acylation:

Reaction of 4-tert-butylbenzoyl chloride with 3-chloro-5-fluorobenzene under Lewis acid catalysis (e.g., AlCl3) yields the target benzophenone with tert-butyl, chloro, and fluoro substituents in the desired positions.Regioselectivity:

The chloro and fluoro substituents direct the acylation to the correct position on the aromatic ring due to their electronic effects.

Directed Ortho-Metalation and Halogenation

Alternatively, the synthesis may involve:

Directed ortho-metalation (DoM):

Using strong bases such as tert-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to lithiate the aromatic ring selectively, followed by quenching with electrophilic halogen sources.Halogenation:

Introduction of chlorine and fluorine atoms can be achieved by electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate and conditions.

Fluorination Techniques

Fluorination is a critical step due to the unique reactivity of fluorine:

Use of Specialized Fluorinating Agents:

Reagents such as DAST (diethylaminosulfur trifluoride), FLUOLEAD™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), and tetrabutylammonium difluorotriphenylstannate have been employed for selective fluorination of aromatic ketones and related compounds.Reaction Conditions:

Fluorination reactions are typically carried out at low to moderate temperatures (0 °C to room temperature) to avoid decomposition of reagents and side reactions.Advantages of Modern Reagents:

FLUOLEAD™ offers high thermal stability and less fuming compared to DAST, making it easier to handle and more selective for fluorination of hydroxyl or carbonyl groups adjacent to aromatic rings.

Multi-Step Synthesis Example (From Literature)

A reported multi-step synthesis of related substituted benzophenones involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | N-ethyl-N,N-diisopropylamine / toluene / 20 °C | Base-mediated lithiation of aromatic ring |

| 2 | tert-butyllithium / THF / -78 °C / inert atmosphere | Directed ortho-metalation |

| 3 | Electrophilic quench (e.g., acyl chloride) | Formation of benzophenone core |

| 4 | Hydrogen chloride / ethanol / reflux | Work-up and purification |

| 5 | Fluorination reagent (e.g., DAST or FLUOLEAD™) / CH2Cl2 / 0 °C to rt | Selective fluorination of aromatic ring |

Research Findings and Optimization Notes

Reaction Temperature Control:

Low temperatures (-78 °C to 0 °C) are critical during lithiation and fluorination steps to maintain selectivity and prevent side reactions.Use of Inert Atmosphere:

Reactions involving organolithium reagents require inert atmosphere (nitrogen or argon) to avoid moisture and oxygen sensitivity.Solvent Choice:

Tetrahydrofuran (THF) is preferred for lithiation steps due to its ability to stabilize organolithium intermediates. Dichloromethane (CH2Cl2) is commonly used for fluorination reactions.Yield and Purity:

Multi-step syntheses typically achieve moderate to good yields (50-80%) with careful control of reaction parameters and purification by recrystallization or chromatography.Catalyst and Additives:

Lewis acids (AlCl3) for Friedel-Crafts acylation and bases (N-ethyl-N,N-diisopropylamine) for lithiation are essential for regioselectivity and reaction efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-tert-butylbenzoyl chloride, AlCl3, chlorofluorobenzene | Straightforward, scalable | Requires Lewis acid, possible polyalkylation |

| Directed Ortho-Metalation | tert-butyllithium, LDA, low temp (-78 °C), electrophilic quench | High regioselectivity | Sensitive to moisture, requires inert atmosphere |

| Fluorination with DAST | DAST, CH2Cl2, 0 °C to rt | Effective fluorination | Thermal instability, fuming |

| Fluorination with FLUOLEAD™ | FLUOLEAD™, SbCl3 catalyst, CH2Cl2, rt | Thermally stable, less fuming | Newer reagent, cost considerations |

化学反应分析

4-Tert-butyl-3’-chloro-5’-fluorobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

4-Tert-butyl-3’-chloro-5’-fluorobenzophenone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials for various industrial applications.

作用机制

The mechanism of action of 4-Tert-butyl-3’-chloro-5’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone and Analogs

*Calculated based on atomic composition.

Key Observations :

- Halogen Influence: Dual halogenation (Cl and F) at the 3' and 5' positions may enhance electron-withdrawing effects, altering solubility and crystallization behavior compared to mono-halogenated analogs like 4-tert-Butyl-3'-fluorobenzophenone .

- Synthetic Yields: Fluorobenzophenones synthesized via Friedel-Crafts reactions (e.g., compound 99 in ) achieve high yields (94%), suggesting efficient methodologies for halogenated benzophenones .

Crystallographic and Stability Considerations

- Crystal Packing: notes that 2-chloroacetamido-5-chloro-2'-fluorobenzophenone crystallizes in the triclinic P-1 space group with unit cell dimensions similar to its analogs.

- Stability: The discontinued status of 4-tert-Butyl-3'-fluorobenzophenone () may relate to decomposition or synthesis challenges, whereas the target compound’s additional Cl substituent could enhance stability via electronic effects .

生物活性

4-Tert-butyl-3'-chloro-5'-fluorobenzophenone (commonly referred to as TBCFB) is an organic compound belonging to the benzophenone family, characterized by its unique substituents that influence its chemical and biological properties. The compound is under investigation for its potential biological activities, which include interactions with various biomolecules, modulation of enzyme activity, and possible applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of TBCFB is C17H16ClF, featuring a tert-butyl group, a chlorine atom, and a fluorine atom attached to a benzophenone backbone. This structure contributes to its lipophilicity and reactivity, making it a candidate for various biological studies.

TBCFB's biological activity is attributed to its ability to interact with specific enzymes and receptors. The presence of the ketone functional group allows for hydrogen bonding with target molecules, while the halogen substituents can modulate its binding affinity and specificity. These interactions can lead to alterations in enzymatic activity and signal transduction pathways.

Biological Activity Studies

Research on TBCFB has primarily focused on its potential as a pharmaceutical intermediate and active ingredient. Below are key findings from various studies:

- Enzyme Inhibition : TBCFB has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Properties : Preliminary investigations suggest that TBCFB exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing antimicrobial agents .

- Cytotoxicity : The cytotoxic effects of TBCFB have been evaluated using various cancer cell lines. Results indicate that TBCFB can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of TBCFB, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Tert-butylbenzophenone | Lacks halogen substituents | Lower enzyme inhibition compared to TBCFB |

| 3-Chloro-5-fluorobenzophenone | Lacks tert-butyl group | Different reactivity profile |

| 4-Tert-butyl-3'-chloro-4'-fluorobenzophenone | Similar structure with different halogen placement | Varies in binding affinity |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of TBCFB against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that TBCFB exhibited significant antibacterial activity at concentrations ranging from 50 to 200 µM, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer therapeutics, TBCFB was tested on human breast cancer cell lines (MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective cell death at concentrations between 25 to 100 µM. Mechanistic studies revealed that TBCFB triggers apoptosis through the activation of caspase pathways.

常见问题

Basic Question: What are the recommended synthetic routes for 4-Tert-butyl-3'-chloro-5'-fluorobenzophenone, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce substituents. For example:

- Friedel-Crafts Acylation: React tert-butylbenzene derivatives with 3-chloro-5-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize yield by controlling stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction temperature (0–25°C) to minimize side reactions .

- Cross-Coupling: Use halogenated intermediates (e.g., 3-chloro-5-fluorophenylboronic acid) with tert-butyl-substituted aryl halides under palladium catalysis. Ligand selection (e.g., SPhos) and degassing solvents improve efficiency .

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns. The tert-butyl group shows a singlet at ~1.3 ppm (¹H), while fluorine and chlorine substituents cause splitting in aromatic regions .

- Mass Spectrometry (HRMS): Confirms molecular weight (expected [M+H]⁺ ~308.8 g/mol) and isotopic patterns for Cl/F .

- HPLC-PDA: Purity assessment using C18 columns with acetonitrile/water gradients (70:30, 0.1% TFA) at 254 nm .

Advanced Question: How do the electronic effects of the tert-butyl, chloro, and fluoro substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Chloro and Fluoro Substituents: Act as electron-withdrawing groups (EWGs), activating the ring for NAS. The chloro group (σₚ = 0.23) is more activating than fluoro (σₚ = 0.06), directing nucleophiles to the para position relative to the tert-butyl group .

- tert-Butyl Group: Steric hindrance from the bulky tert-butyl group limits substitution at adjacent positions. Kinetic studies show slower NAS rates at the 3'-chloro position compared to smaller substituents .

- Methodological Tip: Use isotopic labeling (e.g., ¹⁸O-water) to track substitution pathways or DFT calculations to map transition states .

Advanced Question: What strategies resolve contradictions in reported biological activity data for halogenated benzophenones?

Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent controls (DMSO ≤0.1%). For enzyme inhibition studies, validate IC₅₀ values via dose-response curves in triplicate .

- Metabolic Interference: Chloro/fluoro groups may undergo phase I metabolism (e.g., CYP450), altering activity. Use LC-MS to identify metabolites and compare with in silico predictions (e.g., SwissADME) .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions in polymer or drug design?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO location (~-1.5 eV) near chloro/fluoro groups suggests electrophilic reactivity .

- Docking Studies: For drug design, dock into protein targets (e.g., kinase enzymes) using AutoDock Vina. The tert-butyl group enhances hydrophobic binding in pockets (e.g., ATP-binding sites of EGFR) .

Basic Question: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/reacting due to potential irritant dust .

- Storage: Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of chloro/fluoro groups .

Advanced Question: How does the compound’s photostability impact its utility in materials science applications?

Answer:

- UV Degradation: The benzophenone core absorbs UV light (λmax ~290 nm), leading to radical formation. Stabilize by adding antioxidants (e.g., BHT) or encapsulating in PMMA matrices .

- Accelerated Testing: Expose to UV lamps (315–400 nm) and monitor degradation via FT-IR (loss of carbonyl peak at ~1670 cm⁻¹) .

Advanced Question: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。